molecular formula C14H11FO3 B572501 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-09-9

4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B572501
CAS No.: 1215206-09-9
M. Wt: 246.237
InChI Key: PTKMRNVMDXMWGA-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11FO3. It belongs to the class of biphenyl derivatives, which are compounds containing two benzene rings connected by a single bond. This compound is characterized by the presence of a fluoro group at the 4’ position, a methoxy group at the 3’ position, and a carboxylic acid group at the 3 position of the biphenyl structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-fluoro-3’-methoxybiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of 4’-fluoro-3’-methoxybiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: 4’-Fluoro-3’-hydroxybiphenyl-3-carboxylic acid.

    Reduction: 4’-Fluoro-3’-methoxybiphenyl-3-methanol or 4’-fluoro-3’-methoxybiphenyl-3-aldehyde.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4’-fluoro-3’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-3’-methoxybiphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The combination of the fluoro, methoxy, and carboxylic acid groups can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKMRNVMDXMWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681807
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-09-9
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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